1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL
Overview
Description
1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is a chemical compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexanol ring substituted with a 1-pyrrolidinyl-1-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL typically involves the reaction of cyclohexanol with a suitable pyrrolidine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride to deprotonate the cyclohexanol, followed by the addition of a pyrrolidine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 1-[3-(1-pyrrolidinyl)propyl]-
- Cyclohexanol, 1-[3-(diisopropylamino)-1-propynyl]-
- Cyclohexanol, 1-[3-(diisopropylamino)propyl]-
Uniqueness
1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is unique due to the presence of the 1-pyrrolidinyl-1-propynyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylprop-1-ynyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13(7-2-1-3-8-13)9-6-12-14-10-4-5-11-14/h15H,1-5,7-8,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFWEMXZEJKCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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